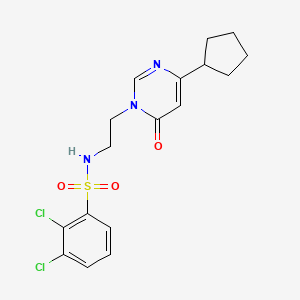

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

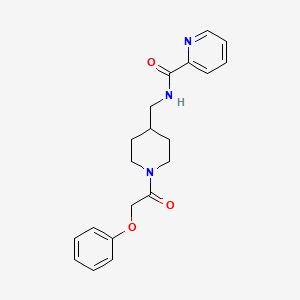

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Yüksek et al. (2015) focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds exhibited significant in vitro antioxidant activities, including free radical scavenging and metal chelating activity, compared to standard antioxidants. The research also explored their physicochemical properties, like lipophilicity and kinetic parameters of thermal degradation (Yüksek et al., 2015).

Reactions with Alkylating Agents

Sukhanova et al. (2008) investigated the reactions of 3-nitro-1,2,4-triazoles with secondary and tertiary alcohols. They found that alkylation with 2-propanol occurs regioselectively, forming various triazole derivatives. This study highlights the reactivity of such compounds under different conditions (Sukhanova et al., 2008).

Water-Soluble Ligand Development

Jernigan et al. (2007) synthesized a potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate ligand, demonstrating its potential as a water-soluble analogue of tris(pyrazolyl)borate. This research is significant for developing functional models for enzyme active sites in an aqueous environment and creating water-soluble catalyst analogues (Jernigan et al., 2007).

Application in Organic Synthesis

Gaul and Seebach (2002) discussed the use of a derivative of 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one in organic synthesis. They explored its addition to enones and enoates, demonstrating its utility in creating enantiomerically pure diols (Gaul & Seebach, 2002).

Acidity and Antioxidant Properties

Yüksek et al. (2008) also synthesized novel derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one, investigating their acidic properties and antioxidant activities. The study provided insights into the effects of solvents and molecular structure on acidity (Yüksek et al., 2008).

Electronic Structure in Molecular Metals

Filatre-Furcate et al. (2016) explored the use of bulky substituents like tert-butyl in controlling the solid-state structures and charge mobility of organic semiconductors. Their study contributes to understanding the electronic structures in single-component conductors and their stability under different pressures (Filatre-Furcate et al., 2016).

Synthesis of Medically Important Chelators

Jagadish et al. (2011) synthesized 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, an intermediate in preparing DO3A and DOTA metal chelators. This compound is vital in medical applications, particularly in chelation therapy (Jagadish et al., 2011).

Mechanism of Action

Target of Action

The compound “3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one” could potentially interact with various proteins or enzymes in the body, depending on its specific structure and properties. The tert-butyl group, for example, is known to have unique reactivity patterns due to its crowded structure .

Biochemical Pathways

Depending on its targets, “this compound” could affect various biochemical pathways. For instance, compounds with tert-butyl groups have been found to be involved in certain biosynthetic and biodegradation pathways .

Properties

IUPAC Name |

3-tert-butyl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-7(2)6-13-8(10(3,4)5)11-12-9(13)14/h7H,6H2,1-5H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZGOCCQQLGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

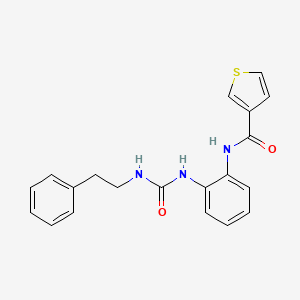

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)

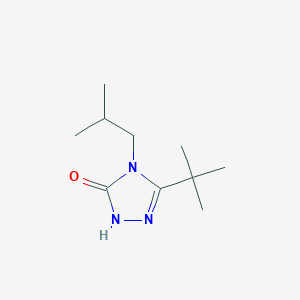

![2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601124.png)

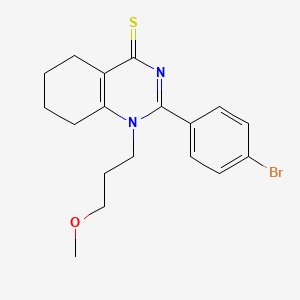

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile](/img/structure/B2601130.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)